molecular formula C21H18ClN5O3S B2653299 N1-(3-chlorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894031-68-6

N1-(3-chlorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No. B2653299
CAS RN: 894031-68-6
M. Wt: 455.92
InChI Key: CLOQJNAREQNCNC-UHFFFAOYSA-N
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Description

N1-(3-chlorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H18ClN5O3S and its molecular weight is 455.92. The purity is usually 95%.
BenchChem offers high-quality N1-(3-chlorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-chlorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Researchers have developed synthetic pathways for various thiazole, triazole, and oxalamide derivatives, emphasizing the importance of these compounds in medicinal chemistry. For example, the synthesis of formazans from Mannich bases of thiazole derivatives as antimicrobial agents illustrates the chemical versatility and potential biological applications of these compounds (Sah et al., 2014). Similarly, the synthesis and structural characterization of isostructural thiazoles with antimicrobial activities highlight the ongoing efforts to explore these compounds' therapeutic potentials (Kariuki et al., 2021).

Antimicrobial and Antifungal Activities

Several studies report the antimicrobial and antifungal properties of thiazole and triazole derivatives. For instance, new quinazolines have been synthesized and characterized for their potential as antimicrobial agents, demonstrating the broad spectrum of biological activities associated with these structures (Desai et al., 2007). Another study explored the synthesis of pyrazolyl-substituted thiazolidinone, thiazole, and thiazoline candidates, further contributing to the field's understanding of these compounds' bioactive properties (Khalifa et al., 2017).

Potential Anticancer Activities

The research into thiazole and triazole derivatives extends into anticancer applications, with studies demonstrating the synthesis of novel compounds and their evaluation for anticancer activities. For example, benzimidazole derivatives bearing 1,2,4-triazole have been studied for their EGFR inhibitory properties, showcasing the potential of these compounds in cancer therapy (Karayel, 2021).

properties

IUPAC Name

N'-(3-chlorophenyl)-N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3S/c1-30-17-7-5-13(6-8-17)18-25-21-27(26-18)16(12-31-21)9-10-23-19(28)20(29)24-15-4-2-3-14(22)11-15/h2-8,11-12H,9-10H2,1H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOQJNAREQNCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chlorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

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